Methyl 4-bromobenzo[d]oxazole-2-carboxylate is a chemical compound with the molecular formula . It belongs to the class of heterocyclic compounds known as benzoxazoles, which contain both nitrogen and oxygen atoms in their ring structure. This compound is characterized by the presence of a bromine atom at the 4-position and a carboxylate group at the 2-position of the benzoxazole ring. Its unique structure contributes to its diverse applications in medicinal chemistry, materials science, and biological studies .
Methyl 4-bromobenzo[d]oxazole-2-carboxylate is typically synthesized through bromination reactions involving benzo[d]oxazole-2-carboxylate derivatives. This compound is classified under heterocyclic organic compounds and is particularly noted for its potential biological activities, including antimicrobial and anticancer properties. It serves as an intermediate in the synthesis of pharmaceutical compounds due to its structural features that allow for further functionalization.
The synthesis of methyl 4-bromobenzo[d]oxazole-2-carboxylate commonly involves electrophilic aromatic substitution. One prevalent method includes the reaction of benzo[d]oxazole-2-carboxylate with bromine in a suitable solvent, such as acetic acid, under controlled temperature conditions. This process introduces a bromine atom at the 4-position of the benzoxazole ring.
Methyl 4-bromobenzo[d]oxazole-2-carboxylate features:
The compound's molecular weight is approximately 244.06 g/mol, with specific structural characteristics that contribute to its reactivity and biological activity. The presence of both the bromine atom and carboxylate group allows for versatile modifications, enhancing its utility in various chemical reactions.
Methyl 4-bromobenzo[d]oxazole-2-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 4-bromobenzo[d]oxazole-2-carboxylate varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom enhances binding affinity to these targets, potentially increasing potency. This interaction may involve modulating enzymatic activity or inhibiting receptor functions, contributing to its therapeutic effects.
Methyl 4-bromobenzo[d]oxazole-2-carboxylate is typically a solid at room temperature with specific melting points that can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses include spectroscopic methods (NMR, IR) to characterize the compound's structure and confirm purity.
Methyl 4-bromobenzo[d]oxazole-2-carboxylate has several significant applications:
Classical synthesis relies on sequential functionalization of pre-formed benzoxazole cores or phenolic precursors. For 4-brominated derivatives, electrophilic bromination of 2-carboxybenzoxazole intermediates demonstrates moderate regioselectivity due to the electron-withdrawing nature of the carboxylate group, which deactivates the 4-position. Direct bromination of methyl benzo[d]oxazole-2-carboxylate typically yields mixtures of 4-, 5-, 6-, and 7-brominated isomers, with the 4-isomer predominating (50–60% selectivity) when using bromine in acetic acid at 0–5°C [3]. Subsequent purification via column chromatography or crystallization achieves >95% purity but reduces overall yield (typically 35–45%). Alternative approaches employ ortho-aminophenols with pre-installed bromine substituents. For example, cyclocondensation of 2-amino-4-bromophenol with dimethyl oxalate under acid catalysis yields the target compound directly, though ester hydrolysis can occur under prolonged reaction conditions [4].
Table 1: Comparison of Bromination-Esterification Approaches
Starting Material | Conditions | Regioselectivity (4-Br:Others) | Overall Yield |
---|---|---|---|
Methyl benzo[d]oxazole-2-carboxylate | Br₂/AcOH, 0°C, 2h | 55:45 | 38% |
2-Amino-4-bromophenol + dimethyl oxalate | p-TsOH/toluene, reflux, 8h | >99:1 (single isomer) | 62% |
2-Amino-5-bromophenol + oxalyl chloride | Pyridine, CH₂Cl₂, rt, 12h | <5:95 (predominantly 5-Br) | 41% |
Regioselectivity challenges are circumvented by employing 2-amino-4-bromophenol as the key precursor. Treatment with oxalyl chloride derivatives, particularly methyl oxalyl chloride (ClC(O)C(O)OMe), enables one-pot esterification-cyclization. The reaction proceeds via initial amide formation followed by acid-catalyzed intramolecular esterification to close the oxazole ring [2] [4]. Optimal conditions use anhydrous pyridine as both solvent and base at 60°C for 6 hours, achieving yields of 70–75%. Notably, this method tolerates electron-donating substituents on the phenolic ring but is incompatible with nitro groups due to competing reduction. For the target compound, this route provides unambiguous regiocontrol since bromine is incorporated before ring formation. The method’s limitation lies in the accessibility of 2-amino-4-bromophenol, which requires directed ortho-metalation for regioselective bromination of ortho-aminophenols [4].
Palladium catalysis enables direct construction of the benzoxazole ring on pre-functionalized arenes, avoiding isomerization issues. A prominent strategy employs ortho-halophenols and carbonyl-containing partners. For methyl 4-bromobenzo[d]oxazole-2-carboxylate, ortho-brominated anilides serve as ideal precursors. Specifically, Pd(PPh₃)₄ (2–5 mol%) catalyzes the carbonylative cyclization of 2-amino-4-bromophenol with methyl chloroformate (ClC(O)OMe) under CO atmosphere (1 atm), yielding the target compound at 80°C in DMF within 4 hours (65–70% yield) [2]. This one-pot method simultaneously installs the carboxylate group and constructs the heterocycle. Microwave enhancement reduces reaction times to <30 minutes while maintaining yields [1]. The methodology’s versatility extends to aryl iodides/bromides but fails with chlorides. Key advantages include excellent functional group tolerance (ketones, esters, nitriles) and scalability to multigram quantities [2] [10].
Copper catalysis offers a low-cost alternative for late-stage C–H bromination of benzoxazole cores. CuI (10 mol%) with N-bromosuccinimide (NBS) selectively brominates the 4-position of methyl benzo[d]oxazole-2-carboxylate in acetonitrile at 70°C [8]. The reaction proceeds via electrophilic bromination directed by the oxazole nitrogen, with copper facilitating Br⁺ transfer. Regioselectivity arises from the inherent electron deficiency at C4-C7, with C4 being most susceptible. Yields reach 60–65% with 4:5 bromination selectivity of 85:15. Adding Lewis acids (e.g., Zn(OTf)₂) improves selectivity to >95% by coordinating the ester carbonyl, further deactivating C5-C7 positions [8]. This method is ideal for introducing bromine after ring formation, particularly when other substituents block alternative routes. Limitations include moderate yields for electron-rich substrates and potential overbromination.
Microwave irradiation revolutionizes benzoxazole synthesis by accelerating cyclodehydration steps from hours to minutes. For methyl 4-bromobenzo[d]oxazole-2-carboxylate, two protocols excel:
Table 2: Microwave vs. Conventional Synthesis Comparison
Method | Conditions | Time | Yield | Energy Savings |
---|---|---|---|---|
Conventional cyclocondensation | p-TsOH/toluene, reflux | 8 h | 62% | Baseline |
Microwave cyclocondensation | Solvent-free, 150°C, 300 W | 20 min | 85% | 90% |
Conventional Pd carbonylation | Pd(PPh₃)₄/DMF, 80°C, CO (1 atm) | 4 h | 68% | Baseline |
Microwave Pd carbonylation | Pd(PPh₃)₄/DMF, 120°C, 300 W, CO (1 atm) | 10 min | 75% | 85% |
These methods align with green chemistry principles by minimizing solvent use, reducing reaction times, and improving atom economy [5]. However, scalability beyond laboratory scales (typically <50 mmol) remains challenging due to microwave penetration depth limitations.
Continuous flow reactors address scalability bottlenecks in benzoxazole synthesis, particularly for hazardous intermediates or high-temperature steps. The ThalesNano Phoenix Flow Reactor exemplifies this technology, enabling:
Key advantages include precise temperature/pressure control (up to 450°C/200 bar), safer handling of toxic gases (CO, H₂), and uninterrupted operation for >48 hours. Reactor configurations use Hastelloy® coils or packed-bed cartridges for heterogeneous catalysis. Productivity reaches 1–5 kg/day using 40 mL reactor volumes, making this ideal for preclinical scale-up [10]. Challenges include catalyst deactivation in flow and upfront equipment costs.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1